molecular formula C16H19F3N4O2S B2898847 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034507-00-9

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2898847
CAS No.: 2034507-00-9
M. Wt: 388.41
InChI Key: KHBYEZUIEBUTNZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further substituted with a cyclopentyl group and an ethyl linker bearing a 3-(trifluoromethyl)-1H-pyrazole moiety. This compound’s structure combines a trifluoromethylpyrazole (known for its electron-withdrawing properties and metabolic stability) with a pyridine-sulfonamide scaffold, which is prevalent in medicinal and agrochemical agents.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2S/c17-16(18,19)15-7-9-22(21-15)10-11-23(13-4-1-2-5-13)26(24,25)14-6-3-8-20-12-14/h3,6-9,12-13H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBYEZUIEBUTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among pyrazole-containing sulfonamides and related derivatives are summarized below:

Table 1: Structural Comparison of Pyrazole-Containing Compounds

Compound Name Pyrazole Substituents Core Scaffold Key Functional Groups Molecular Weight
Target Compound 3-(trifluoromethyl) Pyridine-3-sulfonamide Trifluoromethyl, cyclopentyl, ethyl linker Not reported
Compound 26 () 3,4,5-trimethyl Pyridine-3-sulfonamide Carbamoyl, dichlorophenyl 455.36
Fipronil analog () 5-amino, 4-(trifluoromethyl) Pyrazole-carbonitrile Chloroacetamide, sulfonyl 437.1
2-(benzylthio)-... () 3-(trifluoromethyl) Acetamide Benzylthio, ethyl linker 343.4
N-cyclopropyl-3-methyl-... () 3-methyl Pyrazole-4-amine Cyclopropyl, pyridine 215 (M+H)+
Key Observations:
  • Pyrazole Substituents : The target compound’s 3-trifluoromethyl group enhances lipophilicity and steric bulk compared to methyl () or unsubstituted pyrazoles (). This may improve binding affinity in hydrophobic enzyme pockets .
  • Sulfonamide vs.
  • Linker and Cyclic Groups : The cyclopentyl group in the target compound provides greater conformational flexibility than the cyclopropyl group in , which may affect pharmacokinetic properties .
Key Observations:
  • The low yield in (17.9%) highlights challenges in cyclopropane ring formation, suggesting that the target’s cyclopentyl group might offer synthetic advantages .

Physical and Spectral Properties

Table 3: Spectral and Physical Data

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H/¹³C NMR Features
Compound 26 () 163–166 1727 (C=O), 1169 (SO₂) δ 1.92–2.14 (CH₃), 7.25–8.96 (aromatic)
N-cyclopropyl-3-methyl-... 104–107 3298 (N-H) δ 8.87 (pyridine-H), 1.92 (CH₃)
Target Compound Not reported Expected ~1169 (SO₂) Anticipated cyclopentyl (δ 1.5–2.5) and pyrazole peaks
Key Observations:
  • The target compound’s IR spectrum would likely show SO₂ stretching near 1169 cm⁻¹, similar to .
  • The cyclopentyl group’s protons would appear as a multiplet in the δ 1.5–2.5 region, distinct from the cyclopropyl group’s sharp signals in .

Q & A

Basic Question: What are the key synthetic strategies for preparing N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonamide Coupling: Reacting pyridine-3-sulfonyl chloride with a cyclopentylamine derivative under basic conditions (e.g., Cs₂CO₃ or Et₃N) to form the N-cyclopentyl sulfonamide core .
  • Pyrazole Functionalization: Introducing the trifluoromethylpyrazole moiety via nucleophilic substitution or transition metal-catalyzed coupling. For example, copper(I)-catalyzed reactions between iodopyrazole intermediates and ethylenediamine derivatives can yield the ethyl-pyrazole linkage .
  • Purification: Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical for achieving >95% purity .

Advanced Question: How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Catalyst Screening: Copper(I) bromide (CuBr) or palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between pyrazole and ethylenediamine derivatives. For example, CuBr improved yields from <10% to ~18% in analogous reactions .
  • Solvent Effects: Polar aprotic solvents like DMSO or DMF stabilize intermediates, while elevated temperatures (35–50°C) accelerate reaction kinetics .
  • Regioselectivity Control: Steric and electronic factors dominate. Trifluoromethyl groups at the pyrazole 3-position direct substitutions to the 1-position due to electronic deactivation of adjacent sites .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the cyclopentyl (δ 1.5–2.0 ppm), pyridine (δ 8.5–9.0 ppm), and ethyl-pyrazole (δ 3.5–4.5 ppm) groups .
    • ¹³C NMR confirms sulfonamide carbonyl (δ 165–170 ppm) and trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz) signals .
  • HRMS (ESI): Validates molecular weight (e.g., [M+H]⁺ at m/z 449.12) with <5 ppm error .

Advanced Question: How do structural modifications impact biological activity in related sulfonamide-pyrazole hybrids?

Methodological Answer:

  • SAR Studies:
    • Pyrazole Substituents: Trifluoromethyl groups enhance metabolic stability and target binding (e.g., kinase inhibition) compared to methyl or halogens .
    • Sulfonamide Linkers: Cyclopentyl groups improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in neurotargeted studies .
  • Biological Assays: High-throughput screening against enzyme panels (e.g., kinases, GPCRs) identifies lead candidates. IC₅₀ values <1 μM are typical for potent analogs .

Basic Question: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks:
    • Verify stoichiometry (e.g., 1:1.2 molar ratio for amine:sulfonyl chloride) and reaction time (24–48 hours for complete conversion) .
    • Monitor by TLC or LC-MS to identify side products (e.g., over-alkylation or hydrolysis).
  • Controlled Experiments: Systematically vary catalysts (CuBr vs. Pd), solvents, and temperatures to isolate yield-limiting factors .

Advanced Question: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR2). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values for CF₃) with inhibitory activity .

Basic Question: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity: Sulfonamides hydrolyze in strongly acidic (pH <2) or basic (pH >10) conditions. Store in neutral buffers (pH 6–8) .
  • Light/Temperature: Degrades under UV light; store at –20°C in amber vials. Thermal stability tests (TGA/DSC) show decomposition >150°C .

Advanced Question: How can regioselectivity challenges in pyrazole alkylation be addressed?

Methodological Answer:

  • Directed Metalation: Use lithium bases (e.g., LDA) to deprotonate specific pyrazole positions, followed by quenching with electrophiles .
  • Protecting Groups: Temporarily block reactive sites (e.g., SEM-protected pyrazoles) to direct alkylation to desired positions .

Basic Question: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • Stock Solutions: DMSO (up to 50 mM) is preferred due to high solubility. Confirm lack of precipitation via dynamic light scattering .
  • Aqueous Buffers: Dilute in PBS or HEPES (≤1% DMSO) for cell-based assays. LC-MS confirms stability over 24 hours .

Advanced Question: How does the compound’s hygroscopicity affect formulation?

Methodological Answer:

  • Karl Fischer Titration: Quantify water content (>0.5% w/w indicates hygroscopicity).
  • Lyophilization: Freeze-dry in presence of cryoprotectants (e.g., trehalose) to stabilize amorphous forms .

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